Structural Determinants of SMYD Inhibitor Activity: 3-Methyl-1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomers
The 1,2,4-thiadiazole regioisomer present in 2640842-78-8 is a known bioisostere of pyrimidine bases and offers a distinct spatial orientation of the sulfur and nitrogen atoms compared to the 1,3,4-thiadiazole isomers found in many comparator compounds . In the Epizyme SMYD inhibitor patent, compounds containing a 1,2,4-thiadiazole-3-carboxamide substructure (e.g., Example 89) exhibited IC50 values >50 µM, whereas optimized 1,3,4-thiadiazole-2-carboxamide analogs (e.g., Example 42) achieved IC50 values of 2.68 µM against SMYD2 [1]. This >18-fold difference highlights the critical influence of thiadiazole regiochemistry on target engagement.
| Evidence Dimension | SMYD2 biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct SMYD2 IC50 data publicly available for 2640842-78-8; predicted to be >50 µM based on structural similarity to Example 89 |
| Comparator Or Baseline | Example 89 (1,2,4-thiadiazole-3-carboxamide): IC50 >50 µM; Example 42 (1,3,4-thiadiazole-2-carboxamide): IC50 = 2.68 µM |
| Quantified Difference | >18-fold difference between regioisomer subclasses |
| Conditions | SMYD2 biochemical assay (Epizyme patent US20200048195A1) |
Why This Matters
Selection of the correct thiadiazole regioisomer is essential for achieving on-target potency in SMYD inhibition; using a 1,3,4-isomer without verification risks a >18-fold loss in activity.
- [1] Epizyme, Inc. (2020) Substituted Pyrrolidine Carboxamide Compounds. US Patent Application US20200048195A1, Table with Examples 42 and 89. View Source
